![molecular formula C5H2F3N5O2 B3046165 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 120493-19-8](/img/structure/B3046165.png)
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Overview
Description
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a compound that features two oxadiazole rings and a trifluoromethyl group. The presence of the trifluoromethyl group is significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethylating agents and radical initiators under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxadiazole rings to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can produce a variety of trifluoromethyl-substituted compounds .
Scientific Research Applications
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity . The oxadiazole rings may also contribute to the compound’s binding affinity and specificity for certain receptors .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: This compound also contains a trifluoromethyl group and is used in similar applications, such as pharmaceuticals and agrochemicals.
Trifluoromethylbenzoic acid: Another compound with a trifluoromethyl group, used in the synthesis of various derivatives.
Uniqueness
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of two oxadiazole rings, which provide additional sites for chemical modification and enhance its versatility in different applications . The combination of the trifluoromethyl group and oxadiazole rings also contributes to its distinct chemical and biological properties .
Biological Activity
The compound 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 221.097 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
Compound | Cancer Cell Line | IC (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 activation |
Similar Derivative A | U937 (Leukemia) | <0.12 | Apoptosis induction |
Similar Derivative B | A549 (Lung) | 0.75 | HDAC inhibition |
These compounds exhibit mechanisms such as apoptosis induction and histone deacetylase (HDAC) inhibition. For example, the compound demonstrated an IC value comparable to established chemotherapeutics like doxorubicin in certain assays .
The biological activity of oxadiazole derivatives often involves:
- Apoptosis Induction : These compounds can activate apoptotic pathways in cancer cells. Flow cytometry assays have shown that they effectively induce apoptosis in MCF-7 and other cancer cell lines by increasing p53 expression and activating caspases .
- HDAC Inhibition : Some derivatives act as potent inhibitors of HDACs, which are crucial for regulating gene expression involved in cancer progression. For instance, compounds with structural similarities have reported IC values as low as 8.2 nM against HDAC enzymes .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of various oxadiazole derivatives including this compound against a panel of human cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC value of 15.63 µM.
- U937 (Leukemia) : Showed enhanced activity with IC values below 0.12 µM.
- A549 (Lung Cancer) : Demonstrated effective growth inhibition with an IC value around 0.75 µM.
The study concluded that modifications in the oxadiazole structure could lead to improved potency and selectivity against specific cancer types .
Structure–Activity Relationship (SAR)
Research into the SAR of oxadiazole derivatives has indicated that:
Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N5O2/c6-5(7,8)4-10-3(13-14-4)1-2(9)12-15-11-1/h(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTOYZCSUXUHIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C2=NOC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365495 | |
Record name | 1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120493-19-8 | |
Record name | 1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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